molecular formula C22H24O10 B1589891 Isosakuranin CAS No. 491-69-0

Isosakuranin

Cat. No. B1589891
CAS RN: 491-69-0
M. Wt: 448.4 g/mol
InChI Key: KEEWIHDTSNESJZ-UHFFFAOYSA-N
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Description

Isosakuranin is a natural product derived from the fruits of Paliurus ramosissimus . It has a molecular formula of C22H24O10, an average mass of 448.420 Da, and a monoisotopic mass of 448.136932 Da .


Synthesis Analysis

The de novo biosynthesis of sakuranetin, a precursor of Isosakuranin, has been achieved by engineered Saccharomyces cerevisiae . The biosynthetic pathway of sakuranetin from glucose was constructed in S. cerevisiae, yielding sakuranetin at 4.28 mg/L . A multi-module metabolic engineering strategy was applied to improve sakuranetin yield .


Molecular Structure Analysis

Isosakuranin contains a total of 59 bonds, including 35 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, 4 hydroxyl groups, 1 aromatic hydroxyl, and 1 primary alcohol .


Physical And Chemical Properties Analysis

Isosakuranin has a molecular formula of C22H24O10, an average mass of 448.420 Da, and a monoisotopic mass of 448.136932 Da . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Anti-Diabetic Properties

  • Scientific Field: Medicine and Pharmacy
  • Application Summary: Isosakuranin is a polysaccharide that has been shown to have anti-diabetic properties . It has been shown to reduce blood sugar levels in diabetic mice .
  • Methods of Application: The exact methods of application or experimental procedures were not detailed in the source. However, it was mentioned that Isosakuranin reduces blood sugar levels by binding to the protein, heat-shock protein 70 (HSP70), which is involved in insulin secretion .
  • Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the source. However, it was mentioned that Isosakuranin has been shown to reduce blood sugar levels in diabetic mice .

I also found information on Sakuranetin, which is a naturally derived 7-O-methylated flavonoid and was first identified as an aglycone of sakuranin . It has diverse pharmacological benefits including antioxidant, anti-inflammatory, antimycobacterial, antiviral, antifungal, antileishmanial, antitrypanosomal, glucose uptake stimulation, neuroprotective, antimelanogenic, and antitumor properties . However, these are not directly related to Isosakuranin.

Anti-Inflammatory and Anti-Tumor Properties

  • Scientific Field: Medicine and Pharmacy
  • Application Summary: Sakuranetin has been found to have anti-inflammatory and anti-tumor effects . It has been used in the cosmetic and pharmaceutical industries for its extensive health benefits .
  • Methods of Application: The exact methods of application or experimental procedures were not detailed in the source. However, it was mentioned that Sakuranetin was mostly produced by extraction technology from plants .
  • Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the source. However, it was mentioned that Sakuranetin has shown potential in treating asthma .

De Novo Biosynthesis from Glucose

  • Scientific Field: Biotechnology
  • Application Summary: A de novo biosynthesis pathway of Sakuranetin from glucose was constructed in engineered S. cerevisiae .
  • Methods of Application: A multi-module metabolic engineering strategy was applied for improving Sakuranetin yield in S. cerevisiae . This involved adjusting the copy number of Sakuranetin synthesis genes, removing the rate-limiting factor of the aromatic amino acid pathway, and optimizing the synthetic pathway of aromatic amino acids to enhance the supply of carbon flux for Sakuranetin .
  • Results or Outcomes: The resultant mutant S. cerevisiae exhibited a more than tenfold increase of Sakuranetin titer (50.62 mg/L) in shaking flasks. Furthermore, the Sakuranetin titer increased to 158.65 mg/L in a 1-L bioreactor .

Antimicrobial Effects

  • Scientific Field: Medicine and Pharmacy
  • Application Summary: Sakuranetin has been found to have antimicrobial effects . It was originally separated from the bark of the cherry tree .
  • Methods of Application: The exact methods of application or experimental procedures were not detailed in the source. However, it was mentioned that Sakuranetin was mostly produced by extraction technology from plants .
  • Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the source. However, it was mentioned that Sakuranetin has shown potential in treating various microbial infections .

Therapeutic for Asthma

  • Scientific Field: Medicine and Pharmacy
  • Application Summary: Sakuranetin has been found to be therapeutic for asthma .
  • Methods of Application: The exact methods of application or experimental procedures were not detailed in the source. However, it was mentioned that Sakuranetin was mostly produced by extraction technology from plants .
  • Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the source. However, it was mentioned that Sakuranetin has shown potential in treating asthma .

Safety And Hazards

Isosakuranin is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The de novo biosynthesis of sakuranetin, a precursor of Isosakuranin, from glucose by engineered S. cerevisiae represents a promising direction for future research . Further evaluation of its pharmacokinetics and toxicological properties is warranted, along with exploration of other pharmacological properties such as antidiabetic, neuroprotective, and antinociceptive effects .

properties

IUPAC Name

(2S)-5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-7,15,17,19-24,26-28H,8-9H2,1H3/t15-,17+,19+,20-,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEWIHDTSNESJZ-ZJHVPRRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317830
Record name Isosakuranin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isosakuranin

CAS RN

491-69-0
Record name Isosakuranin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isosakuranin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
M Hasegawa, T Shirato - Journal of the American Chemical …, 1955 - ACS Publications
… isosakuranetin-7-glucoside, the natural form of isosakuranin … ethanol and then from acetone, the substance (isosakuranin) was … The glycoside isosakuranin melted and at the same …
Number of citations: 27 pubs.acs.org
M Shimokoriyama - Journal of the American Chemical Society, 1957 - ACS Publications
… isosakuranin from Primus. When isosakuranin chalcone was recyclized, it gave isosakuranin (mp 210-214) which is regarded as identical with the isosakuranin described by Zemplén …
Number of citations: 83 pubs.acs.org
M Hasegawa, T Shirato - Journal of the American Chemical …, 1957 - ACS Publications
… Isosakuranin.—After repeated recrystallisation from 70% methanol, isosakuranin melted at … This glycoside proved to be identical with isosakuranin obtained previously4 as compared …
Number of citations: 32 pubs.acs.org
S Kamiya, S Esaki, M Hama - Agricultural and Biological Chemistry, 1967 - Taylor & Francis
… By using this enzyme solution flavonoid gycosides were partially hydrolyzed and prunin from naringin, isosakuranin from poncirin, hesperetin-7-β-D-glucoside from hesperidin and …
Number of citations: 18 www.tandfonline.com
JS Choi, HS Young, TW Lee, WS Woo, EB Lee - Yakhak Hoeji, 1992 - koreascience.kr
… This study was also conducted to further isolation of flavonoids from the EtOAc soluble fraction and characterized as persiconin and isosakuranin by spectrometric analysis. …
Number of citations: 7 koreascience.kr
W Feucht, D Treutter - Advances in Horticultural Science, 1991 - JSTOR
… Phenol gradients in the cambium- phloem The phenols genistin, prunin, and isosakuranin showed comparatively higher values in the scion as compared to the rootstock (Fig. 3), but no …
Number of citations: 30 www.jstor.org
M SHIMOKORIYAMA - BOTANICAL MAGAZINE-TOKYO, 1966 - scholar.archive.org
… When the hydrolyzate was allowed to stand overnight, isosakuranin separated in almost … Enzymatic hydrolysis of isosakuranin with emulsin. To a solution of isosakuranin (0.1 g) …
Number of citations: 5 scholar.archive.org
D Taub, RD Hoffsommer… - Journal of the American …, 1957 - ACS Publications
… Isosakuranin.—After repeated recrystallisation from 70% methanol, isosakuranin melted at … This glycoside proved to be identical with isosakuranin obtained previously4 as compared …
Number of citations: 30 pubs.acs.org
C Wu, B Xu, Z Li, P Song, Z Chao - Plant Direct, 2021 - Wiley Online Library
… were screened by variable importance in projection (VIP values >1.0) of OPLS‐DA model and four of them were identified as micranthoside, siebolside B, sakuranin, and isosakuranin. …
Number of citations: 9 onlinelibrary.wiley.com
D Yu, Q Lu, Y Wei, D Hou, X Yin, K Cai… - Frontiers in Plant …, 2023 - frontiersin.org
… , cis-Aconitic acid, Sinapic and Isosakuranin were annotated to the … and Isosakuranin were annotated to the flavonoid biosynthesis pathway. Interestingly, the compound of Isosakuranin …
Number of citations: 0 www.frontiersin.org

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